Urofollitropin

Description

Propriétés

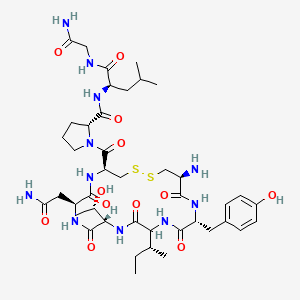

IUPAC Name |

(2R)-1-[(4S,7S,10S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2R)-butan-2-yl]-10-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28+,29-,30-,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-JLSAMJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26995-91-5 | |

| Record name | Urofollitropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026995915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Urofollitropin: A Technical Guide to its Molecular Characteristics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular characteristics of urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.

Molecular Structure and Composition

This compound is a glycoprotein hormone belonging to the gonadotropin family. It is a heterodimer composed of two non-covalently linked subunits: an alpha (α) subunit and a beta (β) subunit.[1][2][3][4] The alpha subunit is common to other glycoprotein hormones, including luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH).[4] The beta subunit is unique to FSH and confers its biological specificity.

The primary structure of the alpha subunit consists of 92 amino acids, while the beta subunit is composed of 111 amino acids. The molecular weight of this compound can vary due to its heterogeneous glycosylation, a critical post-translational modification that significantly influences its biological activity and pharmacokinetic profile.

Table 1: Key Molecular Properties of this compound

| Property | Value | Reference |

| Synonyms | Follicle-Stimulating Hormone, FSH, Urofollitrophin | |

| Source | Purified from the urine of postmenopausal women | |

| Structure | Heterodimer of α and β subunits | |

| Alpha Subunit Amino Acids | 92 | |

| Beta Subunit Amino Acids | 111 | |

| Molecular Weight (Approximate) | 34 kDa | |

| Glycosylation Sites | Asn52 and Asn78 (α-subunit), Asn7 and Asn24 (β-subunit) |

Glycosylation and Isoforms

A defining characteristic of this compound is its complex glycosylation pattern. The carbohydrate side chains attached to the polypeptide backbone play a crucial role in receptor binding, signal transduction, and in vivo half-life. The major sites of N-linked glycosylation are at asparagine residues 52 and 78 of the alpha subunit and residues 7 and 24 of the beta subunit.

The heterogeneity in the structure and composition of these oligosaccharide chains, particularly in their sialic acid content, results in the presence of multiple isoforms of this compound. These isoforms can be separated based on their isoelectric point (pI), with more acidic isoforms generally exhibiting a longer circulatory half-life due to reduced clearance by the liver. The specific mixture of isoforms in a this compound preparation can influence its overall biological potency.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) located on the surface of granulosa cells in the ovary and Sertoli cells in the testes. Upon binding, the FSHR undergoes a conformational change, initiating a cascade of intracellular signaling events.

Two primary signaling pathways are activated by this compound:

-

cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to the transcription of genes involved in follicular development, steroidogenesis (estrogen production), and cellular differentiation.

-

PI3K/Akt Pathway: this compound can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is primarily involved in promoting cell survival, proliferation, and differentiation.

The interplay between these two pathways is crucial for the proper physiological response to FSH.

Figure 1: this compound Signaling Pathways.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is influenced by its route of administration and its glycosylation pattern. Following subcutaneous or intramuscular injection, this compound is absorbed into the bloodstream. The more heavily sialylated, acidic isoforms tend to have a longer elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound (Single Dose)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Subcutaneous: ~21 hours; Intramuscular: ~17 hours | |

| Elimination Half-life (t½) | 35-40 hours | |

| Bioavailability | ~74% (Subcutaneous) |

Experimental Protocols for Molecular Characterization

A comprehensive understanding of this compound's molecular characteristics requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Isoform Separation by Isoelectric Focusing (IEF)

Objective: To separate and visualize the different isoforms of this compound based on their isoelectric points.

Methodology:

-

Sample Preparation: Reconstitute lyophilized this compound in rehydration buffer containing urea, a non-ionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and ampholytes corresponding to the desired pH range.

-

IPG Strip Rehydration: Apply the sample solution to an immobilized pH gradient (IPG) strip and allow it to rehydrate overnight at room temperature.

-

Isoelectric Focusing: Place the rehydrated IPG strip onto an IEF cell. Apply a voltage gradient according to a pre-programmed protocol, typically starting with a low voltage and gradually increasing to a higher voltage for a set number of volt-hours.

-

Equilibration: After focusing, equilibrate the IPG strip in a buffer containing SDS and DTT, followed by a second equilibration step in a similar buffer containing iodoacetamide to alkylate the reduced sulfhydryl groups.

-

Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins based on their molecular weight.

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated isoforms.

Glycosylation Analysis by Mass Spectrometry

Objective: To characterize the N-linked glycans of this compound.

Methodology:

-

Glycan Release: Denature the this compound sample and treat it with the enzyme Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.

-

Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.

-

Purification: Purify the labeled glycans to remove excess labeling reagent and other contaminants.

-

LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography (LC) coupled to a mass spectrometer (MS). The mass spectrometer will provide information on the mass of each glycan, and tandem mass spectrometry (MS/MS) can be used to determine its structure.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the FSH receptor.

Methodology:

-

Cell Culture: Culture cells that stably express the human FSH receptor (e.g., HEK293-FSHR).

-

Radioligand Binding: Incubate the cells with a constant concentration of radiolabeled FSH (e.g., ¹²⁵I-FSH) and increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by filtration or centrifugation.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) to determine the binding affinity.

Figure 2: Experimental Workflow for this compound Characterization.

Structure-Function Relationship

The molecular characteristics of this compound are intrinsically linked to its biological function. The heterogeneity of its glycosylation directly impacts its pharmacokinetic and pharmacodynamic properties.

Figure 3: Relationship Between this compound Structure and Function.

Conclusion

This compound is a complex glycoprotein with a well-defined primary structure but significant heterogeneity in its post-translational modifications, particularly glycosylation. This structural diversity gives rise to a range of isoforms that collectively determine the biological activity and pharmacokinetic profile of the drug product. A thorough understanding of these molecular characteristics, achievable through the experimental approaches outlined in this guide, is essential for the development, quality control, and clinical application of this compound in reproductive medicine.

References

urofollitropin signaling pathway analysis in granulosa cells

An in-depth analysis of the urofollitropin signaling cascade in granulosa cells reveals a complex network of intracellular pathways crucial for follicular development, steroidogenesis, and oocyte maturation. This compound, a purified form of human follicle-stimulating hormone (FSH), initiates its biological effects by binding to the FSH receptor (FSHR) on the surface of ovarian granulosa cells.[1][2][3] This interaction triggers a cascade of events that are fundamental for female fertility and are a primary target in assisted reproductive technologies.

Core Signaling Pathways

The binding of this compound to its G protein-coupled receptor (GPCR) predominantly activates the Gs alpha subunit, leading to the stimulation of adenylate cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1] The subsequent activation of Protein Kinase A (PKA) represents the central node from which the signaling pathway branches out to regulate a diverse array of cellular functions.

1. The Canonical cAMP/PKA Pathway: Activated PKA directly phosphorylates a multitude of target proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their expression. This is a primary mechanism for inducing genes essential for granulosa cell differentiation and function.

2. The PI3K/Akt Pathway: FSH signaling also engages the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is critical for cell survival, proliferation, and metabolic regulation. PKA can mediate the activation of this pathway, which in turn influences downstream targets such as the Forkhead box protein O1 (FOXO1), a transcription factor involved in apoptosis and cell cycle arrest. FSH-induced activation of Akt leads to the phosphorylation and nuclear exclusion of FOXO1, thereby promoting granulosa cell survival.

3. The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, are also activated downstream of PKA. This branch of the pathway is crucial for regulating cell proliferation and the expression of key steroidogenic enzymes. The activation of ERK is necessary for the full induction of genes like aromatase (CYP19A1).

These pathways do not operate in isolation; significant cross-talk ensures a coordinated and robust cellular response to FSH stimulation. The culmination of this signaling is the comprehensive regulation of granulosa cell function, leading to follicular growth, the production of estradiol and progesterone, and the expression of the luteinizing hormone receptor (LHCGR), which prepares the follicle for ovulation.

Quantitative Analysis of this compound (FSH) Response

The cellular response to this compound is dose- and time-dependent. Quantitative studies have elucidated the specific changes in gene and protein expression following stimulation.

| Target | Method | Treatment | Time | Result | Reference |

| Gene Expression | |||||

| CYP19A1 (Aromatase) | qPCR | Graded doses of FSH | 4 days | Dose-dependent increase in mRNA abundance. | |

| OCT4 | qPCR | FSH (Concentration not specified) | 24h | 2.15-fold increase in mRNA expression. | |

| OCT4 | qPCR | FSH (Concentration not specified) | 48h | 1.72-fold increase in mRNA expression. | |

| FSHR | qPCR | hCG (mimics LH surge) | Post-injection | 16-fold reduction in mRNA expression. | |

| DHCR7 | qPCR | FSH (5 ng/mL) | Not specified | Significant promotion of mRNA expression. | |

| DHCR7 | qPCR | FSH (>10 ng/mL) | Not specified | Inhibition of mRNA expression. | |

| Protein Phosphorylation | |||||

| Phospho-ERK1/2 | Western Blot | FSH (50 ng/mL) | 10 min - 1h | Peak phosphorylation observed at 10 minutes, sustained for 1 hour. | |

| Phospho-CREB | Western Blot | FSH (50 ng/mL) | 10 min - 4h | Phosphorylation peaks at 10 minutes and gradually declines over 4 hours. | |

| Phospho-p38 MAPK | Western Blot | FSH | Not specified | FSH stimulation activates the p38 MAPK signaling pathway. | |

| Phospho-Akt | Western Blot | FSH | Not specified | FSH enhances the phosphorylation of Akt. |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling cascade and a typical experimental workflow for its analysis.

Caption: this compound (FSH) signaling cascade in granulosa cells.

Caption: Experimental workflow for analyzing granulosa cell signaling.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of this compound signaling. The following are summarized protocols for key experiments.

Primary Granulosa Cell Isolation and Culture

This protocol is adapted from methods using density gradient centrifugation.

-

Collection: Obtain follicular fluid from patients undergoing oocyte retrieval for in vitro fertilization (IVF). Pool the fluid and keep it at 37°C.

-

Initial Separation: Centrifuge the follicular fluid at 800 x g for 10 minutes at room temperature to pellet the cells. Discard the supernatant.

-

Density Gradient Centrifugation: Resuspend the cell pellet in a balanced salt solution. Carefully layer the cell suspension over an equal volume of a 50% Percoll solution. Centrifuge at 500 x g for 20 minutes without brake. Granulosa cells will form a distinct layer.

-

Cell Recovery: Carefully aspirate the granulosa cell layer. Wash the cells by resuspending them in fresh culture medium and centrifuging at 800 x g for 5 minutes.

-

Enzymatic Digestion (Optional): To obtain a single-cell suspension, incubate with 0.25% trypsin-EDTA for 5-10 minutes at 37°C. Neutralize the trypsin with an equal volume of medium containing 10% Fetal Bovine Serum (FBS).

-

Culturing: Resuspend the final cell pellet in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Plate the cells at the desired density and incubate at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins like ERK, Akt, and CREB.

-

Cell Treatment: Culture primary granulosa cells to ~80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat the cells with this compound (e.g., 50 ng/mL) for the desired time points (e.g., 0, 10, 30, 60 minutes).

-

Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-ERK at 1:1000 dilution).

-

Wash the membrane three times with TBS-T.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at 1:7500 dilution) for 1-2 hours at room temperature.

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize, strip the membrane and re-probe for the total protein (e.g., total ERK) or a loading control like β-actin.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in mRNA levels of target genes.

-

Cell Treatment: Culture and treat granulosa cells with this compound as described above for the desired duration (e.g., 24 or 48 hours).

-

RNA Extraction: Wash cells with PBS and lyse them directly in the culture dish using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix in a total volume of 20 µL, containing diluted cDNA, forward and reverse primers for the gene of interest (e.g., CYP19A1), and a SYBR Green Master Mix.

-

Thermocycling: Perform the qPCR on a real-time PCR instrument using a standard three-step protocol:

-

Initial denaturation (e.g., 95°C for 30 seconds).

-

40 cycles of: denaturation (95°C for 5 seconds) and annealing/extension (e.g., 58-60°C for 30 seconds).

-

Melt curve analysis to confirm product specificity.

-

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

References

Urofollitropin's Interaction with Follicle-Stimulating Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of urofollitropin at the follicle-stimulating hormone (FSH) receptor. This compound, a highly purified form of follicle-stimulating hormone derived from the urine of postmenopausal women, is a cornerstone in reproductive medicine for the induction of ovulation and in assisted reproductive technologies (ART).[1][2][3][4] Understanding its interaction with the FSH receptor at a molecular level is critical for optimizing therapeutic strategies and developing novel gonadotropin-based therapies.

The Follicle-Stimulating Hormone Receptor (FSHR)

The primary target of this compound is the follicle-stimulating hormone receptor (FSHR). The FSHR is a member of the G-protein coupled receptor (GPCR) superfamily, specifically located on the surface of ovarian granulosa cells in females and Sertoli cells in males.[1] Like other glycoprotein hormone receptors, it is characterized by a large extracellular domain that binds the hormone with high affinity, a transmembrane domain with seven helices, and an intracellular domain that couples to G-proteins to initiate downstream signaling.

This compound as an FSHR Agonist

This compound acts as an agonist at the FSH receptor, mimicking the action of endogenous FSH. It is composed of two non-covalently linked glycoproteins: an alpha subunit, which is common to other glycoprotein hormones like LH and TSH, and a beta subunit that confers specific binding to the FSHR. The binding of this compound to the FSHR induces a conformational change in the receptor, triggering the activation of intracellular signaling cascades that are essential for follicular development, growth, and maturation.

Signal Transduction Pathways

The binding of this compound to the FSHR activates multiple intracellular signaling pathways, with the Gαs-cAMP pathway being the most well-characterized.

Gαs-cAMP/PKA Pathway

The canonical signaling pathway activated by the FSHR is mediated by the stimulatory G-protein, Gαs. Upon this compound binding, the FSHR activates Gαs, which in turn stimulates the enzyme adenylyl cyclase. This leads to the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA then phosphorylates various downstream target proteins and transcription factors, such as CREB (cAMP response element-binding protein). This cascade of events leads to the upregulation of genes crucial for follicular maturation, including the gene for aromatase, the enzyme responsible for converting androgens to estrogens. Estrogen production is a critical component of follicular development and feedback to the pituitary gland.

PI3K/Akt Pathway

In addition to the primary cAMP pathway, FSHR activation by this compound also stimulates the Phosphatidylinositol-3-kinase (PI3K) and Akt (also known as Protein Kinase B) signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolic functions within the granulosa cells. The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth and maturation.

Other Signaling Modulators

Research indicates that FSHR signaling is complex and can involve other pathways. The receptor may couple to inhibitory Gαi proteins, which can modulate intracellular calcium levels. Furthermore, following activation, the FSHR can be phosphorylated, leading to the recruitment of β-arrestins. These scaffold proteins are involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of extracellular-regulated kinases (ERK1/2).

Quantitative Data on FSH Receptor Interaction

The following table summarizes key quantitative parameters related to the interaction of FSH with its receptor, derived from various experimental systems.

| Parameter | Value | Cell Line / System | Comments | Reference |

| Binding Affinity (Kd) | 2.76 x 10⁻⁹ M | Cell line stably expressing human FSHR | High-affinity binding was demonstrated. | |

| Receptor Number | 1.6 x 10⁴ receptors/cell | Cell line stably expressing human FSHR | Quantifies the number of binding sites per cell. | |

| cAMP ED₅₀ | 190 mIU/mL | Cell line stably expressing human FSHR | Effective dose for 50% of maximal cAMP increase by human pituitary FSH. | |

| Luciferase ED₅₀ | 31.5 mIU/mL | Cell line with FSHR and cAMP-responsive luciferase reporter | Effective dose for 50% of maximal reporter activity by human pituitary FSH. | |

| rhFSH EC₅₀ | 0.02 IU/mL | cAMP-Nomad FSHR Cell Line | Effective concentration for 50% of maximal cAMP increase by recombinant human FSH. |

Experimental Protocols

The characterization of this compound's action on FSH receptors relies on specific in vitro assays. Detailed below are the generalized methodologies for two key experiments.

FSH Receptor Binding Assay

This assay quantifies the affinity of this compound for the FSHR. It typically involves a competitive binding format.

Methodology:

-

Cell Culture: Cells expressing the FSH receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human FSHR) are cultured to confluence.

-

Preparation: The cells are harvested and cell membranes are prepared through homogenization and centrifugation.

-

Competitive Binding: A constant amount of radiolabeled FSH (e.g., ¹²⁵I-hFSH) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature for several hours).

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Whole cells expressing the FSHR are seeded in multi-well plates and grown to a desired confluency.

-

Pre-incubation: Cells are pre-incubated in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This prevents the degradation of cAMP and enhances the signal.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the cell lysate is quantified. This is commonly done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA, which utilize anti-cAMP antibodies and labeled cAMP tracers.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the maximum response (Emax) are determined from this curve.

Conclusion

The mechanism of action of this compound on FSH receptors is a multi-faceted process initiated by high-affinity binding to the receptor on granulosa cells. This binding predominantly activates the Gαs-cAMP-PKA pathway, a critical cascade for stimulating the gene expression necessary for follicular growth and steroidogenesis. Concurrently, activation of the PI3K/Akt pathway provides essential pro-survival signals. The interplay of these and other signaling networks results in the recruitment and development of ovarian follicles, which is the desired therapeutic outcome in the treatment of infertility. A thorough understanding of these molecular events is paramount for the rational design of fertility treatments and the development of next-generation gonadotropins.

References

The Downstream Effects of Urofollitropin on the PI3K/Akt Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is a cornerstone in reproductive medicine, primarily utilized for controlled ovarian stimulation. Its mechanism of action extends beyond simple follicle growth, involving intricate intracellular signaling cascades that govern granulosa cell proliferation, survival, and steroidogenesis. A pivotal player in this signaling network is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This technical guide provides an in-depth exploration of the downstream effects of this compound on the PI3K/Akt pathway in ovarian granulosa cells. It details the signaling cascade, outlines key experimental protocols for its investigation, presents available quantitative data on its effects, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and drug development.

Introduction

This compound, a urinary-derived gonadotropin, is biologically identical to endogenous follicle-stimulating hormone (FSH). Its primary therapeutic use is to stimulate the development of ovarian follicles in women undergoing assisted reproductive technologies[1]. The binding of this compound to its cognate receptor, the FSH receptor (FSHR) on granulosa cells, initiates a cascade of intracellular events crucial for folliculogenesis. While the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway is a well-established mediator of FSH action, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has emerged as a critical parallel and interconnected cascade that regulates key aspects of granulosa cell function.

The PI3K/Akt pathway is a central signaling node in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its activation by this compound in granulosa cells has profound implications for follicle development, oocyte quality, and ultimately, reproductive success. Understanding the intricate downstream effects of this compound on this pathway is paramount for optimizing existing infertility treatments and developing novel therapeutic strategies.

The this compound-Induced PI3K/Akt Signaling Cascade

The activation of the PI3K/Akt pathway by this compound is a multi-step process initiated by the binding of the hormone to its receptor on the surface of granulosa cells.

-

Receptor Binding and G-Protein Activation: this compound binds to the FSH receptor (FSHR), a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein.

-

PI3K Activation: The activated G-protein, likely through its βγ subunits, recruits and activates Phosphatidylinositol 3-kinase (PI3K) at the plasma membrane.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Recruitment and Phosphorylation: PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.

-

Downstream Substrate Phosphorylation: Activated Akt then dissociates from the plasma membrane and phosphorylates a plethora of downstream substrates in the cytoplasm and nucleus, thereby modulating their activity and initiating various cellular responses.

Downstream Effects of this compound via the PI3K/Akt Pathway

The activation of the PI3K/Akt pathway by this compound orchestrates a range of critical downstream effects in granulosa cells, primarily promoting cell survival, proliferation, and steroidogenesis.

Inhibition of Apoptosis and Promotion of Cell Survival

A key function of the PI3K/Akt pathway is the promotion of cell survival by inhibiting apoptosis. This is particularly crucial for the selection and maintenance of a healthy cohort of growing follicles. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including:

-

Bad: Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.

-

Forkhead box protein O1 (FOXO1): Akt phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes such as Fas ligand (FasL) and Bim.

Quantitative Data Summary:

Regulation of Cell Proliferation and Differentiation

The PI3K/Akt pathway is also intimately involved in promoting the proliferation and differentiation of granulosa cells, processes essential for follicular growth. Activated Akt can influence the cell cycle by:

-

Inactivating Glycogen Synthase Kinase 3β (GSK-3β): Phosphorylation of GSK-3β by Akt inhibits its activity, leading to the stabilization and accumulation of cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle.

-

Activating mTORC1: Akt can activate the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation, which in turn promotes protein synthesis and cell growth.

Modulation of Steroidogenesis

This compound-induced steroidogenesis, particularly the production of estradiol, is a hallmark of follicular development and is influenced by the PI3K/Akt pathway. While the cAMP/PKA pathway is the primary driver of steroidogenic gene expression, the PI3K/Akt pathway appears to play a modulatory and often synergistic role. The precise mechanisms are still under investigation, but may involve the phosphorylation of steroidogenic enzymes or transcription factors that regulate their expression.

Quantitative Data Summary:

Direct quantitative tables linking this compound dose to steroid output via the PI3K/Akt pathway are scarce. However, studies on FSH have shown that inhibition of the PI3K pathway can impact steroidogenesis. For example, in bovine cumulus-oocyte complexes, inhibition of PI3K with LY294002 decreased estradiol levels[3].

Experimental Protocols for Investigating the PI3K/Akt Pathway

A variety of experimental techniques are employed to elucidate the role of the PI3K/Akt pathway in this compound's mechanism of action. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated Akt

This technique is used to quantify the activation of Akt by detecting its phosphorylated forms.

Protocol:

-

Cell Culture and Treatment: Culture primary granulosa cells or a suitable ovarian cell line (e.g., KGN) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes). For inhibitor studies, pre-incubate cells with a PI3K inhibitor such as LY294002 (typically 10-20 µM) for 1 hour before this compound stimulation.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473 or Thr308) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control protein such as β-actin or GAPDH.

-

Densitometric Analysis: Quantify the band intensities using image analysis software.

Immunofluorescence for Subcellular Localization of Akt

This method visualizes the location of total and phosphorylated Akt within the cell, providing insights into its activation and translocation.

Protocol:

-

Cell Culture on Coverslips: Seed granulosa cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

-

Treatment: Treat the cells with this compound and/or inhibitors as described for Western blotting.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Apoptosis Assays (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This technique quantifies the percentage of apoptotic cells in a population.

Protocol:

-

Cell Culture and Treatment: Treat granulosa cells with this compound and/or PI3K inhibitors as described previously.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Steroidogenesis Assay (ELISA for Estradiol)

This assay measures the amount of estradiol produced by granulosa cells in response to this compound.

Protocol:

-

Cell Culture and Treatment: Plate granulosa cells and treat with a range of this compound concentrations in the presence of an androgen precursor (e.g., testosterone or androstenedione).

-

Collection of Conditioned Media: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

ELISA: Measure the concentration of estradiol in the collected media using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Conclusion

The PI3K/Akt pathway is a critical intracellular signaling cascade that mediates many of the downstream effects of this compound in ovarian granulosa cells. Its activation is essential for promoting granulosa cell survival, proliferation, and for modulating steroidogenesis, all of which are fundamental processes for successful follicular development and oocyte maturation. A thorough understanding of this pathway not only provides insights into the fundamental biology of reproduction but also opens avenues for the development of more refined and effective strategies for the treatment of infertility. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research in this important area, ultimately contributing to improved outcomes for patients undergoing assisted reproductive technologies.

References

- 1. The effect of FSH and activin A on Akt and MAPK1/3 phosphorylation in cultured bovine ovarian cortical strips - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Follicle Stimulating Hormone Inhibits the Expression of p53 Up-Regulated Modulator of Apoptosis Induced by Reactive Oxygen Species Through PI3K/Akt in Mouse Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT, p-AKT, ERK1/2 and p-ERK1/2 in Mural Granulosa Cells Are Not Correlated to Different Ovarian Stimulation Protocols in Patients Undergoing Assisted Reproductive Treatment [mdpi.com]

The Impact of Urofollitropin on Granulosa Cell Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone of controlled ovarian stimulation in assisted reproductive technologies (ART).[1][2] Its primary function is to mimic the action of endogenous FSH, driving the development and maturation of ovarian follicles.[1][3] This is accomplished by initiating a complex cascade of intracellular signaling events within the granulosa cells of the ovary, leading to profound changes in their gene expression profile. This guide provides an in-depth examination of the molecular mechanisms of this compound, its effects on granulosa cell gene expression, and the experimental protocols used to elucidate these actions.

Mechanism of Action: Signaling Pathways in Granulosa Cells

This compound exerts its effects by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of ovarian granulosa cells.[4] This binding event is the critical first step that triggers a cascade of intracellular signaling, essential for follicular development.

1.1. The Primary cAMP/PKA Pathway

The canonical signaling pathway activated by the FSHR is the adenylyl cyclase pathway.

-

Receptor Activation: this compound binds to the FSHR.

-

G Protein Stimulation: The activated receptor stimulates the Gs alpha subunit of its associated G protein.

-

cAMP Production: This activates the adenylyl cyclase enzyme, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates a multitude of target proteins, including transcription factors like cAMP Response Element-Binding protein (CREB), which translocate to the nucleus to modulate the expression of FSH-responsive genes.

1.2. Ancillary Signaling Pathways

Beyond the primary PKA pathway, FSH has been shown to activate other crucial signaling cascades in granulosa cells, often through PKA-dependent mechanisms or pathway cross-talk. These include:

-

PI3K/Akt Pathway: The Phosphatidylinositol-3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B), are involved in regulating cell survival, proliferation, and metabolic functions. FSH promotes the rapid phosphorylation and activation of Akt.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases (ERK), is also activated downstream of PKA and plays a role in cell proliferation and differentiation.

Effects on Granulosa Cell Gene Expression

The activation of the signaling pathways described above results in a widespread modulation of gene expression, fundamentally altering granulosa cell function to support follicular growth. These changes can be broadly categorized.

2.1. Steroidogenesis

A primary effect of this compound is the potent stimulation of steroidogenesis, particularly the conversion of androgens to estrogens. This is crucial for follicular maturation and feedback to the hypothalamic-pituitary axis.

-

CYP19A1 (Aromatase): This is a key downstream target. Its upregulation is a major effect of the FSH-cAMP-PKA pathway, leading to increased estradiol production.

-

CYP11A1 (Cholesterol side-chain cleavage enzyme) and HSD3B1/2 (3β-hydroxysteroid dehydrogenase): Expression of these genes, critical for progesterone synthesis, is also enhanced, particularly in synergy with Luteinizing Hormone (LH).

-

STAR (Steroidogenic Acute Regulatory Protein): While not always directly upregulated by FSH alone, its function is essential for the transport of cholesterol into the mitochondria, the first step in steroidogenesis.

2.2. Follicular Growth, Proliferation, and Differentiation

This compound promotes the proliferation and differentiation of granulosa cells, which is necessary for the follicle to increase in size and function.

-

LHCGR (Luteinizing Hormone/Chorionic Gonadotropin Receptor): FSH is essential for inducing the expression of the LHCGR gene. This prepares the granulosa cells to respond to the mid-cycle LH surge, which triggers ovulation and luteinization.

-

Growth Factors: this compound influences the expression of local growth factors such as inhibins and activins, which modulate follicular dynamics. It also stimulates the expression of Insulin-like Growth Factor 2 (IGF-2), which plays a critical autocrine role in follicular maturation.

-

Cell Cycle Regulators: Genes that control the cell cycle are modulated to promote granulosa cell proliferation.

2.3. Apoptosis Regulation

The vast majority of ovarian follicles undergo atresia (degeneration) through apoptosis of granulosa cells. FSH is the primary survival factor that rescues follicles from this fate.

-

Anti-Apoptotic Genes: FSH signaling upregulates the expression of cell survival proteins. These include X-linked inhibitor of apoptosis protein (XIAP) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1), which inhibits enzymes involved in extracellular matrix remodeling and apoptosis.

-

Pro-Apoptotic Genes: Concurrently, FSH signaling suppresses the activity of pro-apoptotic factors like the Fas/FasL system.

Quantitative Data on Gene Expression

The following tables summarize quantitative data from studies investigating the effects of FSH on granulosa cell gene expression. While some studies use recombinant FSH (rFSH), its mechanism of action is analogous to this compound.

Table 1: Effect of FSH on Steroidogenesis and Proliferation-Related Gene Expression

| Gene | Function | Change in Expression | Experimental Model | Reference |

| CYP19A1 (Aromatase) | Estrogen synthesis | ~40-50% increase | Human luteinized granulosa cells (rFSH) | |

| 3B-HSD (HSD3B) | Progesterone synthesis | ~200% increase | Human luteinized granulosa cells (rFSH) | |

| INHA (Inhibin A) | Follicular regulation | ~50-100% increase | Human luteinized granulosa cells (rFSH) | |

| IGF-2 | Autocrine growth factor | ~3-fold increase at 8h, ~4-fold at 24h | Human cumulus cells (rFSH) |

Table 2: Comparison of Gene Expression in Granulosa Cells from hMG vs. rFSH Stimulation

Human menopausal gonadotropin (hMG) contains both FSH and LH activity, whereas this compound and rFSH are primarily FSH.

| Gene/Pathway | Finding in hMG-treated cells (vs. rFSH) | Implication | Reference |

| LHCGR | Lower expression | Suggests a different state of follicular maturity or responsiveness. | |

| Cholesterol/Steroid Biosynthesis Genes | Lower expression | May reflect the influence of LH activity on the steroidogenic profile. | |

| S100P (Anti-apoptosis protein) | Higher expression | Suggests potential differences in cell survival signaling. | |

| AKAP11, BMPR2, EGF, IGFBP-4/5 | Differentially expressed | Indicates broad differences in signaling and growth factor pathways. |

Experimental Protocols

Investigating the effects of this compound on granulosa cells involves several key experimental procedures.

4.1. Granulosa Cell Isolation and Culture

This is the foundational technique for in vitro studies.

-

Source: Follicular fluid is aspirated from patients undergoing oocyte retrieval for IVF.

-

Separation: The fluid is layered over a density gradient medium (e.g., Ficoll or Percoll) and centrifuged. Granulosa cells are collected from the interface layer.

-

Washing: The collected cells are washed multiple times with culture media (e.g., DMEM/F12) to remove red blood cells and other contaminants.

-

Culture: Purified granulosa cells are seeded in culture plates with appropriate media, typically supplemented with Fetal Bovine Serum (FBS), and antibiotics (e.g., penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

4.2. Gene Expression Analysis (qRT-PCR)

This method is used to quantify the abundance of specific mRNA transcripts.

-

Treatment: Cultured granulosa cells are treated with this compound at various concentrations and for different time periods.

-

RNA Extraction: Total RNA is isolated from the cells using commercial kits (e.g., Trizol-based methods or column purification).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template in a PCR reaction with specific primers for the genes of interest and a fluorescent dye (e.g., SYBR Green). The amplification of DNA is monitored in real-time to determine the initial amount of mRNA.

-

Analysis: Gene expression levels are typically normalized to a stable housekeeping gene (e.g., GAPDH or ACTB) and expressed as a fold change relative to untreated control cells.

Conclusion

This compound plays an indispensable role in reproductive medicine by directly modulating the genetic machinery of granulosa cells. Through the activation of PKA-centric signaling pathways, it orchestrates a complex transcriptional program that promotes steroidogenesis (primarily estrogen production), enhances cell proliferation and differentiation, induces the expression of the LHCGR gene, and critically, ensures follicular survival by inhibiting apoptosis. Understanding these precise molecular effects is vital for optimizing clinical protocols in assisted reproduction and for the development of novel therapeutic strategies to treat infertility. The differences in gene expression profiles induced by purely FSH-acting compounds versus those with combined FSH and LH activity also highlight an important area for continued research, potentially leading to more individualized ovarian stimulation regimens.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Glycosylation Patterns of Urofollitropin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the glycosylation patterns of urofollitropin, a purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women.[1][2] Understanding the intricate carbohydrate structures attached to the protein backbone is crucial, as glycosylation significantly influences the hormone's biological activity, receptor binding, and pharmacokinetic profile. This document details the structural characteristics of this compound's glycoforms, provides in-depth experimental protocols for their analysis, and visualizes the key signaling pathways and analytical workflows.

Introduction to this compound and its Glycosylation

This compound is a glycoprotein hormone composed of two non-covalently linked subunits: a common alpha subunit and a hormone-specific beta subunit.[1] The alpha subunit contains N-linked glycosylation sites at asparagine (Asn) residues 51 and 78, while the beta subunit is glycosylated at Asn 7 and Asn 24.[3] The presence or absence of glycans at these sites, particularly on the beta subunit, gives rise to different glycoforms of FSH.[4]

The primary glycoforms are designated based on the apparent molecular weight of the beta-subunit on an SDS-PAGE gel:

-

FSH24 (Fully-glycosylated): Contains N-glycans at all four potential sites (two on the alpha and two on the beta subunit).

-

FSH21/18 (Hypo-glycosylated): Lacks one of the N-glycans on the beta subunit.

This compound, being sourced from postmenopausal women, is characterized by a higher proportion of more acidic, fully glycosylated isoforms (FSH24) compared to the FSH found in younger, reproductive-age women. This difference in glycosylation, particularly in sialic acid content, affects the hormone's circulatory half-life and biological activity.

Quantitative Glycosylation Profile of this compound

While precise quantitative data for the relative abundance of specific glycoforms and individual glycan structures in commercially available this compound preparations are not extensively detailed in publicly available literature, the following tables summarize the expected glycosylation patterns based on the analysis of human pituitary and urinary FSH from postmenopausal sources.

Table 1: Expected Relative Abundance of this compound Glycoforms

| Glycoform | Description | Expected Relative Abundance in this compound |

| FSH24 | Fully-glycosylated (glycans at αAsn51, αAsn78, βAsn7, βAsn24) | Predominant form |

| FSH21/18 | Hypo-glycosylated (lacking a glycan at βAsn7 or βAsn24) | Minor form |

Table 2: Common N-Glycan Structures Identified in Human FSH

| Glycan Characteristic | Description | Expected Presence in this compound |

| Antennary Structures | Bi-, tri-, and tetra-antennary complex-type glycans. | All present, with a higher proportion of complex, multi-antennary structures. |

| Core Fucosylation | Presence of a fucose sugar linked to the core N-acetylglucosamine. | Present. |

| Sialylation | Terminal sialic acid residues (N-acetylneuraminic acid, Neu5Ac). | High degree of sialylation, contributing to the acidic nature of this compound. |

| Sialic Acid Linkage | Both α2,3 and α2,6 linkages to galactose residues. | Both linkages are expected to be present. |

Experimental Protocols for Glycosylation Analysis

This section provides detailed methodologies for the characterization of this compound's glycosylation patterns.

N-Glycan Release and Labeling for Mass Spectrometry Analysis

This protocol outlines the steps for releasing N-linked glycans from this compound, followed by fluorescent labeling for subsequent analysis by mass spectrometry (MS) and liquid chromatography (LC).

Materials:

-

This compound sample

-

Denaturing buffer (e.g., with RapiGest™ SF surfactant)

-

Peptide-N-Glycosidase F (PNGase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB] or RapiFluor-MS™)

-

Solid-phase extraction (SPE) cartridges (e.g., HILIC)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

Procedure:

-

Denaturation:

-

Reconstitute the lyophilized this compound sample in ultrapure water to a concentration of approximately 2 mg/mL.

-

Add denaturing buffer to the sample.

-

Heat the sample at 90°C for 3 minutes to denature the protein and expose the glycosylation sites.

-

-

Enzymatic N-Glycan Release:

-

Cool the denatured sample to room temperature.

-

Add PNGase F to the sample. This enzyme specifically cleaves the bond between the asparagine residue and the innermost N-acetylglucosamine of the N-glycan.

-

Incubate the mixture at 50°C for 5-15 minutes to ensure complete release of the N-glycans.

-

-

Fluorescent Labeling:

-

Prepare the labeling reagent solution according to the manufacturer's instructions.

-

Add the labeling reagent to the solution containing the released N-glycans.

-

Incubate the reaction mixture at room temperature or as specified by the labeling kit (e.g., 5 minutes for RapiFluor-MS).

-

-

Purification of Labeled N-Glycans:

-

Condition an HILIC SPE microelution plate by washing with water and then equilibrating with a high-ACN solvent.

-

Load the labeling reaction mixture onto the SPE plate.

-

Wash the plate with a high-ACN/FA solution to remove excess labeling reagent and other impurities.

-

Elute the purified, labeled N-glycans with an aqueous buffer.

-

-

LC-MS Analysis:

-

Analyze the purified, labeled N-glycans using HILIC-UPLC coupled to a fluorescence detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The fluorescence data provides quantitative information on the relative abundance of different glycans, while the mass spectrometry data provides information on their composition and structure through MS and MS/MS fragmentation analysis.

-

Quantification of Sialic Acid Content

This protocol describes a method for quantifying the total sialic acid content in this compound using enzymatic release and fluorescence detection.

Materials:

-

This compound sample

-

Sialidase A (Neuraminidase)

-

Sialic acid standard solution (N-acetylneuraminic acid)

-

Fluorescent labeling reagent for sialic acid (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)

-

Microplate reader with fluorescence detection

Procedure:

-

Enzymatic Release of Sialic Acid:

-

Prepare the this compound sample in a suitable buffer.

-

Add Sialidase A to the sample to specifically cleave terminal sialic acid residues from the glycans.

-

Incubate the reaction under optimal conditions (e.g., 37°C for 1-2 hours) to ensure complete release of sialic acids.

-

-

Fluorescent Labeling:

-

Prepare a standard curve using the sialic acid standard solution.

-

Add the DMB labeling solution to both the samples and the standards.

-

Incubate at an elevated temperature (e.g., 50-60°C) for a defined period to allow for the derivatization reaction to complete.

-

-

Quantification:

-

Transfer the labeled samples and standards to a black microplate.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~373 nm excitation and ~448 nm emission for DMB).

-

Determine the concentration of sialic acid in the this compound sample by comparing its fluorescence intensity to the standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound, as a form of FSH, initiates its biological effects by binding to the FSH receptor (FSHR), a G-protein coupled receptor on the surface of ovarian granulosa cells. This binding activates two primary signaling cascades: the canonical cAMP/PKA pathway and the PI3K/Akt pathway.

Experimental Workflow for N-Glycan Analysis

The following diagram illustrates the key steps involved in the analysis of N-glycans from this compound.

Experimental Workflow for Sialic Acid Quantification

This diagram outlines the process for quantifying the sialic acid content of this compound.

Conclusion

The glycosylation of this compound is a critical quality attribute that dictates its therapeutic efficacy. The predominance of the fully glycosylated FSH24 isoform, with its high degree of sialylation, is a hallmark of this urinary-derived gonadotropin. The analytical workflows and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to characterize and understand the complex glycosylation patterns of this compound. Further detailed quantitative studies on specific commercial preparations will continue to enhance our understanding and allow for better control and optimization of this important therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Urofollitropin in Oocyte In Vitro Maturation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro maturation (IVM) of oocytes is a valuable assisted reproductive technology (ART) for specific patient populations, including those with polycystic ovary syndrome (PCOS) and as a fertility preservation strategy. IVM involves the collection of immature oocytes from small antral follicles and their maturation in a laboratory setting. Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, plays a crucial role in follicular development and oocyte maturation.[1][2] While traditionally used for in vivo ovarian stimulation, this compound is also a key component of IVM culture media, where it promotes the maturation of cumulus-oocyte complexes (COCs).[3][4] These application notes provide detailed protocols for the use of this compound in IVM, summarize relevant quantitative data, and illustrate the associated signaling pathways.

Data Presentation

The efficacy of this compound and other FSH preparations in IVM protocols can be assessed by several key metrics, including oocyte maturation rate, fertilization rate, and subsequent embryo development. The following tables summarize quantitative data from studies evaluating the use of FSH in IVM culture media and in vivo stimulation protocols.

| Parameter | This compound (in vivo stimulation) | Recombinant FSH (in vivo stimulation) | Reference |

| Oocyte Maturation Rate | 79.0% | 76.5% | [5] |

| Fertilization Rate | 58.6% | 53.6% | |

| High-Quality Embryo Rate | 31.1% | 25.7% | |

| Clinical Pregnancy Rate | 44.4% | 33.7% |

Table 1: Comparison of Reproductive Outcomes Following In Vivo Ovarian Stimulation with this compound vs. Recombinant FSH.

| FSH Concentration in IVM Medium | Oocyte Maturation Rate (to Metaphase II) | Fertilization Rate | Cleavage Rate | Clinical Pregnancy Rate | Reference |

| 0 IU/mL | 47% | 45% | 32% | 0% | |

| 0.075 IU/mL | 81% | 83% | 80% | 17% | |

| 7.5 IU/mL | 83% | 80% | 77% | 14% |

Table 2: Effect of Recombinant FSH Concentration in IVM Medium on Clinical Outcomes.

| FSH Concentration in IVM Medium | Oocyte Maturation Rate (to Metaphase II) | Reference |

| 0 IU/L | 24% | |

| 20-40 IU/L | 19% | |

| 70 IU/L | 39% | |

| 250 IU/L | 37% |

Table 3: Impact of FSH Concentration on Nuclear Maturation of Human Oocytes Collected Ex Vivo.

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive methodology for the use of this compound in the in vitro maturation of human oocytes.

Protocol 1: In Vitro Maturation of Immature Oocytes with this compound

This protocol details the steps for the in vitro maturation of cumulus-oocyte complexes (COCs) using a culture medium supplemented with this compound.

Materials:

-

This compound for injection, purified

-

Oocyte washing medium (e.g., modified HTF with heparin)

-

IVM culture medium (e.g., Medicult IVM medium, TCM-199)

-

Human Chorionic Gonadotropin (hCG)

-

Maternal serum (heat-inactivated and filtered) or synthetic serum substitute

-

Culture dishes

-

Incubator (37°C, 5-6% CO2 in air)

Procedure:

-

Preparation of IVM Culture Medium:

-

Aseptically reconstitute the lyophilized this compound according to the manufacturer's instructions.

-

Supplement the base IVM culture medium with this compound to a final concentration of 75 mIU/mL.

-

For some protocols, also supplement the medium with hCG to a final concentration of 0.5 IU/mL to 75 mIU/mL.

-

Add 10% heat-inactivated maternal serum.

-

Pre-equilibrate the prepared medium in the incubator for at least 2 hours before use.

-

-

Oocyte Retrieval and Preparation:

-

Retrieve immature COCs from small antral follicles (5-8 mm in diameter).

-

Wash the collected COCs in pre-warmed oocyte washing medium to remove follicular fluid and red blood cells.

-

-

In Vitro Culture and Maturation:

-

Transfer the washed COCs into the pre-equilibrated IVM culture medium supplemented with this compound.

-

Culture a maximum of 10 COCs per dish.

-

Incubate the oocytes for 26-28 hours at 37°C in a humidified atmosphere of 5-6% CO2 in air.

-

-

Assessment of Oocyte Maturation:

-

After the incubation period, denude the oocytes of their cumulus cells using enzymatic (e.g., hyaluronidase) and mechanical methods.

-

Assess the nuclear maturation stage of the oocytes under a microscope. A mature oocyte is identified by the presence of the first polar body, indicating progression to the metaphase II (MII) stage.

-

Protocol 2: FSH Priming Prior to Oocyte Retrieval for IVM

In some IVM protocols, a short course of in vivo FSH stimulation, known as priming, is administered to enhance oocyte quality and maturation potential.

Procedure:

-

Administer a low dose of this compound (e.g., 150 IU/day) for 3 days, starting on day 3 of the menstrual cycle.

-

Monitor follicular growth via ultrasound. Oocyte retrieval is typically scheduled when the leading follicles reach a diameter of 9-11 mm.

-

Proceed with oocyte retrieval and the IVM protocol as described in Protocol 1.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: FSH signaling in cumulus cells during IVM.

Caption: Experimental workflow for this compound in oocyte IVM.

References

- 1. The Type of Follicle‐Stimulating Hormone Medication Given for In Vitro Fertilization Impacts Oocyte Retrieval: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Follicle stimulating hormone effects on immature human oocytes: In vitro maturation and hormone production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. coopersurgical.marketport.net [coopersurgical.marketport.net]

- 5. benthamopen.com [benthamopen.com]

Application Notes and Protocols for Urofollitropin in Reproductive Toxicology Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urofollitropin is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. It is used clinically to stimulate follicular development in women with ovulatory dysfunction and in assisted reproductive technologies (ART). The preclinical assessment of its reproductive and developmental toxicity is crucial for establishing its safety profile. These application notes provide a summary of the available non-clinical toxicology data and detailed protocols for conducting reproductive toxicology studies on this compound in animal models, based on international guidelines and available regulatory information.

This compound's primary mechanism of action involves the stimulation of ovarian follicular growth and maturation.[1][2] In non-clinical studies, the principal pharmacological effect observed is an increase in the number and size of ovarian follicles.[3] The main toxicological concern is an exaggeration of this pharmacological effect, leading to ovarian hyperstimulation. Due to its proteinaceous nature and well-understood physiological role, extensive reproductive toxicology studies, such as teratogenicity studies, have not always been required by regulatory agencies for some FSH products.[4] Long-term toxicity and carcinogenicity studies for this compound have not been performed.[5]

Signaling Pathway of this compound (FSH)

This compound, as a follicle-stimulating hormone, binds to the FSH receptor on the surface of granulosa cells in the ovary. This interaction initiates a signaling cascade that is crucial for follicular development.

General Toxicology Studies

Single-dose toxicity studies in animals have been conducted to assess the acute effects of this compound.

Data Presentation

Table 1: Summary of Single-Dose Toxicity Studies with this compound

| Animal Model | Dose Levels (IU/kg, SC) | Duration | Key Findings | Reference |

| Sprague-Dawley Rat | 4, 40, 400 | 14 days | Increased number and size of large tertiary ovarian follicles. No other significant toxicological findings. | |

| Beagle Dog | 4, 40, 100 | 14 days | Increased number and size of ovarian vesicular follicles. No effects on cardiovascular parameters. |

Reproductive Toxicology Studies: Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) S5(R3) guidelines for the detection of toxicity to reproduction for human pharmaceuticals. Specific quantitative data from such studies on this compound are not extensively available in the public domain. The primary expected effect at high doses would be an exaggeration of the pharmacological action, leading to ovarian hyperstimulation and potential impairment of fertility.

Experimental Workflow for Reproductive Toxicology Assessment

Protocol 1: Fertility and Early Embryonic Development (FEED) Study in Rats

Objective: To assess the effects of this compound on mating performance, fertility, and early embryonic development up to implantation.

Methodology:

-

Animal Model: Sexually mature male and female Sprague-Dawley rats.

-

Group Allocation:

-

Group 1: Control (vehicle)

-

Group 2: Low Dose

-

Group 3: Mid Dose

-

Group 4: High Dose

-

-

Dosing:

-

Males: Dosed for 4 weeks prior to mating and throughout the mating period.

-

Females: Dosed for 2 weeks prior to mating, during mating, and until Gestation Day (GD) 7.

-

Route of Administration: Subcutaneous (SC) injection, daily.

-

-

Mating: One male and one female are cohabited. The presence of a vaginal plug or sperm in a vaginal smear is considered GD 0.

-

Endpoints for Evaluation:

-

Parental Animals: Clinical signs, body weight, food consumption, estrous cycles (females), mating and fertility indices, organ weights (reproductive organs), and histopathology of reproductive organs.

-

Pregnancy and Litter Data: Number of corpora lutea, number of implantation sites, pre- and post-implantation loss.

-

Data Presentation:

Table 2: Endpoints for Fertility and Early Embryonic Development Study

| Parameter | Endpoints to be Measured |

| Parental (F0) Males | Mating Index, Fertility Index, Terminal Body Weight, Reproductive Organ Weights (testes, epididymides), Sperm Analysis (motility, morphology, concentration), Histopathology of Reproductive Organs. |

| Parental (F0) Females | Estrous Cyclicity, Mating Index, Fertility Index, Gestation Index, Body Weight during gestation, Number of Corpora Lutea, Number of Implantation Sites, Pre-implantation Loss (%), Post-implantation Loss (%). |

| Expected this compound Effects | At high doses, potential for ovarian cysts and follicular atresia, leading to reduced fertility. |

Protocol 2: Embryo-Fetal Development (EFD) Study in Rats and Rabbits

Objective: To assess the potential of this compound to induce adverse effects on the pregnant female and on embryonic and fetal development.

Methodology:

-

Animal Models: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

-

Group Allocation: Control, Low, Mid, and High dose groups.

-

Dosing: Daily SC administration during the period of organogenesis (GD 6-17 for rats, GD 7-19 for rabbits).

-

Maternal Evaluation: Clinical signs, body weight, food consumption.

-

Fetal Evaluation:

-

Cesarean section on GD 20 (rats) or GD 29 (rabbits).

-

Examination of uterine contents: Number of corpora lutea, implantations, resorptions, live and dead fetuses.

-

Fetal evaluations: Body weight, sex, external, visceral, and skeletal examinations for malformations and variations.

-

Data Presentation:

Table 3: Endpoints for Embryo-Fetal Development Study

| Parameter | Endpoints to be Measured |

| Maternal | Body Weight Gain, Food Consumption, Clinical Observations, Uterine Weights, Number of Corpora Lutea, Number of Implantation Sites, Post-implantation Loss (%). |

| Fetal | Number of Live/Dead Fetuses, Sex Ratio, Fetal Body Weight, External Malformations/Variations (incidence), Visceral Malformations/Variations (incidence), Skeletal Malformations/Variations (incidence). |

| Expected this compound Effects | Due to its protein nature, significant teratogenic effects are not anticipated. High doses may lead to maternal toxicity secondary to ovarian hyperstimulation. |

Protocol 3: Pre- and Postnatal Development (PPND) Study in Rats

Objective: To assess the effects of this compound administered to the dam on pre- and postnatal development of the offspring.

Methodology:

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Group Allocation: Control, Low, Mid, and High dose groups.

-

Dosing: Daily SC administration from GD 6 through Lactation Day (LD) 20.

-

F0 Dam Evaluation: Clinical signs, body weight, food consumption, gestation length, parturition observations, lactation.

-

F1 Offspring Evaluation:

-

Viability, litter size, sex ratio, clinical signs, body weight.

-

Physical development landmarks (e.g., pinna unfolding, eye opening).

-

Behavioral assessments (e.g., motor activity, learning and memory).

-

Sexual maturation (e.g., vaginal opening, preputial separation).

-

Reproductive performance of selected F1 offspring.

-

Data Presentation:

Table 4: Endpoints for Pre- and Postnatal Development Study

| Generation | Parameter | Endpoints to be Measured |

| F0 Dams | Gestation Length, Parturition, Maternal Behavior, Body Weight during gestation and lactation. | |

| F1 Pups | Live Birth Index, Viability Index, Pup Body Weight Gain, Physical Development Milestones, Sensory Function Tests, Motor Activity, Learning and Memory Tests, Sexual Maturation, Fertility and Mating Performance. | |